5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids. This compound is characterized by the presence of an isocyanate group attached to a dimethylpyrimidine-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
Isocyanation: The introduction of the isocyanate group is achieved through a reaction with phosgene (COCl₂) or a similar reagent under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene.
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent decomposition and side reactions. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors equipped with temperature control and efficient mixing are used to maintain optimal reaction conditions.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form cyclic adducts.
Hydrolysis: In the presence of water or aqueous solutions, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide at room temperature.
Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and are conducted under mild heating (50-100°C).
Hydrolysis: Hydrolysis reactions are performed in aqueous solutions at ambient temperatures.
Major Products Formed
Urea Derivatives: Formed from nucleophilic substitution reactions.
Cyclic Adducts: Resulting from cycloaddition reactions.
Amines: Produced from hydrolysis reactions.
Scientific Research Applications
5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed for the modification of proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Isocyanato-1,3-dimethyluracil: Similar structure but lacks the additional carbonyl group present in the pyrimidine-dione.
5-Isocyanato-1,3-dimethylcytosine: Contains an amino group instead of a carbonyl group at the 4-position.
5-Isocyanato-1,3-dimethylthymine: Similar structure but with a methyl group at the 5-position instead of an isocyanate group.
Uniqueness
5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the isocyanate group and the pyrimidine-dione structure. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-isocyanato-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-9-3-5(8-4-11)6(12)10(2)7(9)13/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVKLXBLKNTARS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618520 |
Source
|
Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-61-6 |
Source
|
Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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